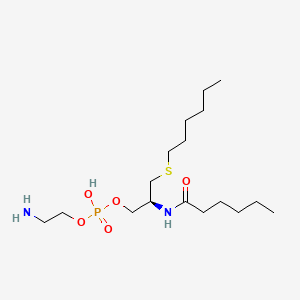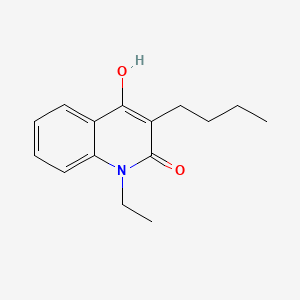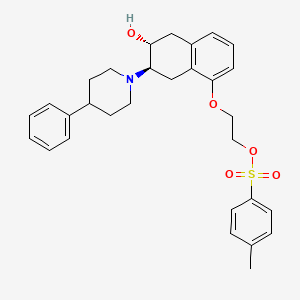
(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin, also known as (-)-BPAP, is a chiral compound that belongs to the family of tetralin-based dopamine receptor agonists. It is a potent and selective agonist of the D3 dopamine receptor, which plays a crucial role in the regulation of the mesolimbic dopamine system. Due to its unique pharmacological profile, (-)-BPAP has attracted considerable attention in the scientific community as a potential therapeutic agent for the treatment of various neuropsychiatric disorders.
Mecanismo De Acción
(-)-BPAP exerts its effects by selectively activating the D3 dopamine receptor, which is primarily localized in the mesolimbic dopamine system. This system plays a crucial role in the regulation of reward and motivation, and its dysfunction has been implicated in various neuropsychiatric disorders. By selectively targeting the D3 receptor, (-)-BPAP may modulate the activity of this system and restore its normal function.
Efectos Bioquímicos Y Fisiológicos
(-)-BPAP has been shown to produce a range of biochemical and physiological effects in preclinical models. These include increased dopamine release in the mesolimbic system, enhanced locomotor activity, and improved cognitive function. It has also been shown to reduce the expression of pro-inflammatory cytokines and protect against oxidative stress, suggesting potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (-)-BPAP is its high selectivity for the D3 dopamine receptor, which allows for precise modulation of the mesolimbic dopamine system. It also exhibits high potency and efficacy, making it a useful tool for studying the role of the D3 receptor in various neuropsychiatric disorders. However, its limited solubility and stability may pose challenges for its use in certain experimental settings.
Direcciones Futuras
Several potential future directions for research on (-)-BPAP include further characterization of its pharmacological profile, optimization of its synthesis and formulation, and evaluation of its therapeutic potential in clinical trials. Additionally, the development of selective radioligands for the D3 receptor may facilitate the study of its distribution and function in the human brain. Overall, (-)-BPAP represents a promising candidate for the development of novel therapeutics for neuropsychiatric disorders.
Métodos De Síntesis
The synthesis of (-)-BPAP involves several steps, including the preparation of the starting material, the tetralone intermediate, and the final product. The most commonly used method for the synthesis of (-)-BPAP is the asymmetric reduction of the ketone intermediate using chiral catalysts. This method has been optimized to achieve high yields and enantiomeric purity of the final product.
Aplicaciones Científicas De Investigación
(-)-BPAP has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to exhibit a unique profile of activity, including potent agonism at the D3 dopamine receptor and moderate affinity for the D2 dopamine receptor. This makes it a promising candidate for the treatment of various neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction.
Propiedades
IUPAC Name |
2-[[(6R,7R)-6-hydroxy-7-(4-phenylpiperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO5S/c1-22-10-12-26(13-11-22)37(33,34)36-19-18-35-30-9-5-8-25-20-29(32)28(21-27(25)30)31-16-14-24(15-17-31)23-6-3-2-4-7-23/h2-13,24,28-29,32H,14-21H2,1H3/t28-,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHPEXVZKOARCJ-FQLXRVMXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC3=C2CC(C(C3)O)N4CCC(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC3=C2C[C@H]([C@@H](C3)O)N4CCC(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-tosyloxyethoxy)-tetralin | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one](/img/structure/B582851.png)
![1-Azabicyclo[2.2.1]heptan-3-one,oxime(9CI)](/img/no-structure.png)
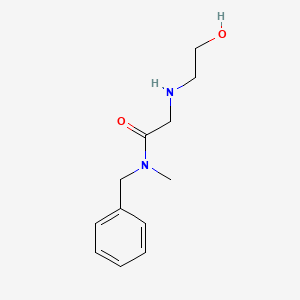
![N-Benzyl-2-[benzyl(2-hydroxyethyl)amino]-N-methylacetamide](/img/structure/B582855.png)
![[(4,6-Dimethoxy-2-pyrimidinyl)sulfanyl]acetonitrile](/img/structure/B582856.png)
![5-methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B582857.png)
![Benzoic acid (2S,4S,4'R)-2',2'-dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-ylmethyl ester](/img/structure/B582858.png)
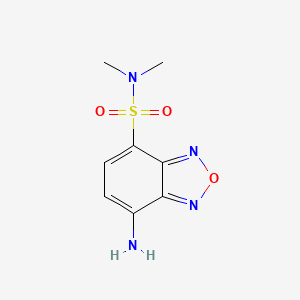
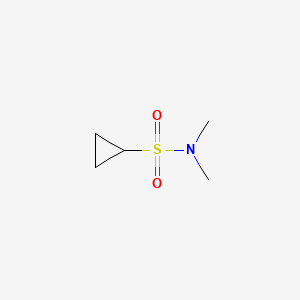
![Silanediol, [(dimethylamino)methyl]-(9CI)](/img/structure/B582865.png)
